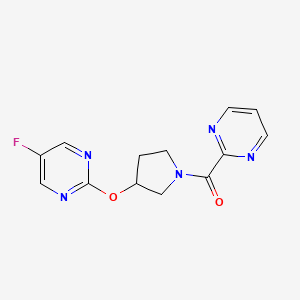

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS: 2034389-57-4) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₂FN₅O₂ and a molecular weight of 289.26 g/mol . Its structure features a pyrrolidine core substituted with a 5-fluoropyrimidin-2-yloxy group at the 3-position and a pyrimidin-2-yl methanone moiety at the 1-position. Physical properties such as melting point, boiling point, and solubility remain uncharacterized in open sources .

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O2/c14-9-6-17-13(18-7-9)21-10-2-5-19(8-10)12(20)11-15-3-1-4-16-11/h1,3-4,6-7,10H,2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJLRDZXTXOVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The fluoropyrimidine moiety is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto the pyrimidine ring. The final step involves coupling the pyrrolidine and fluoropyrimidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlling temperature, pressure, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl chains .

Scientific Research Applications

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored as a potential drug candidate for treating various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrrolidine ring can contribute to the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Fluorine Substitution: The target compound and the indoline derivative (Table 1, Row 3) both incorporate fluorine, which typically enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. However, the fluorine in the target compound is located on the pyrimidine ring, whereas in the indoline derivative, it is part of a fused indole system .

Pyrrolidine Core : All compounds utilize a pyrrolidine scaffold, but substitution patterns vary significantly. The target compound lacks bulky protecting groups (e.g., tert-butyldimethylsilyl in Table 1, Rows 2 and 4), which may improve synthetic accessibility but reduce steric shielding of reactive sites .

Heterocyclic Diversity: The methanone group in the target compound contrasts with the oxime (Row 4) and ethanone (Row 3) moieties in others.

Synthetic Complexity: The indoline derivative (Row 3) was synthesized with a 78% yield via a multi-step procedure involving dihydrochloride intermediates and acetic acid derivatives .

Implications for Drug Design

- Targetability : The dual pyrimidine rings in the target compound may favor interactions with purine-binding enzyme pockets, similar to kinase inhibitors or antiviral agents.

- Metabolic Stability : Fluorine substitution could confer resistance to oxidative metabolism, a feature shared with the indoline derivative .

- Limitations : Lack of characterized biological data for the target compound precludes direct efficacy comparisons. Structural analogs with tert-butyldimethylsilyl groups (Rows 2, 4) are likely used as synthetic intermediates rather than drug candidates due to their instability in physiological conditions .

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a fluorinated pyrimidine moiety, and a methanone functional group. Its molecular formula is , with a molecular weight of 292.27 g/mol.

Anticancer Properties

Research indicates that compounds with structural similarities to This compound exhibit significant anticancer activity. For instance, fluorinated pyrimidines are well-known for their role as chemotherapeutic agents. The compound's ability to interact with nucleic acids may disrupt cancer cell proliferation.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |

Antiviral Activity

Similar compounds have demonstrated antiviral properties, suggesting that this molecule could also be effective against viral infections. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell machinery.

Enzyme Inhibition

The compound may exhibit enzyme inhibition capabilities, potentially affecting metabolic pathways associated with diseases such as diabetes and hypertension. This aspect warrants further investigation to elucidate specific targets within metabolic networks.

The proposed mechanism of action involves the interaction of the fluoropyrimidine moiety with nucleic acids or proteins, leading to modulation of biological pathways. The pyrrolidine ring may enhance binding affinity and specificity towards molecular targets, which could result in the inhibition of critical enzymes or receptors involved in disease progression.

Synthesis

The synthesis of This compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to attach the fluoropyrimidine group.

- Final Assembly : Coupling reactions finalize the synthesis, often using palladium-catalyzed methods to enhance yield and purity.

Case Studies and Research Findings

Recent studies have utilized computational methods to predict the biological activity spectrum of this compound. For example, computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) have been employed to forecast its potential therapeutic applications.

Example Study

In a study examining fluoro-substituted pyrrolo[2,3-d]pyrimidines, compounds similar to This compound displayed high binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), indicating their potential as therapeutic agents in neuropsychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.